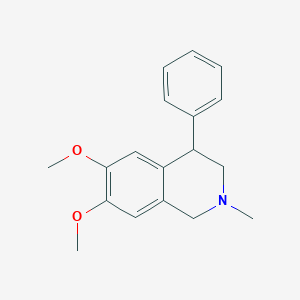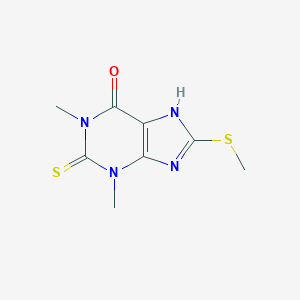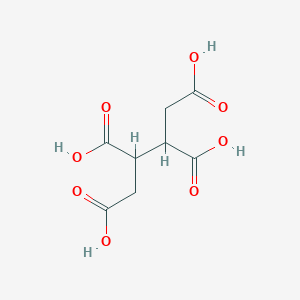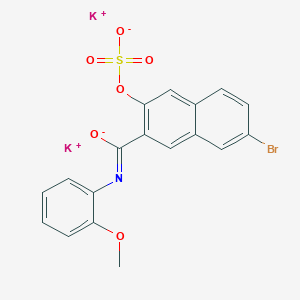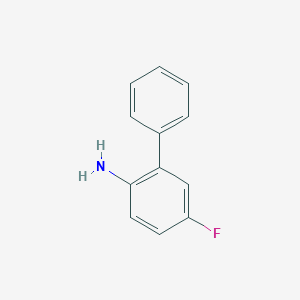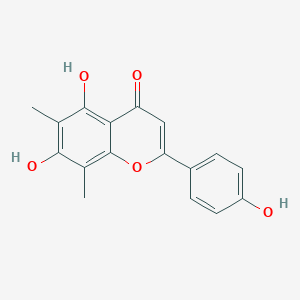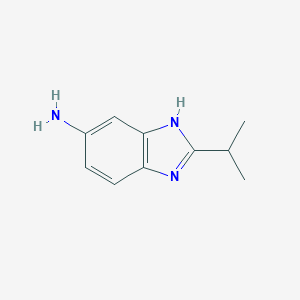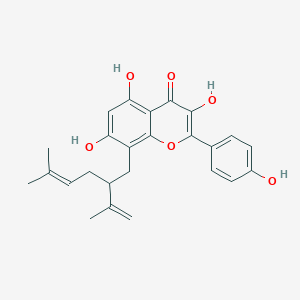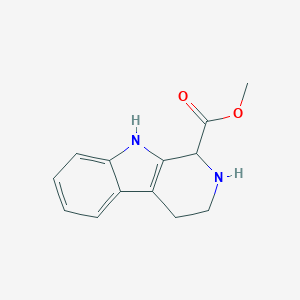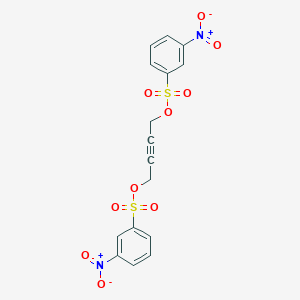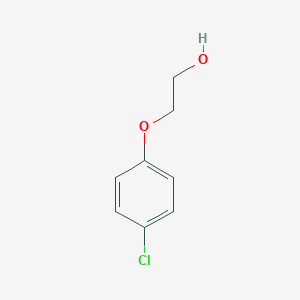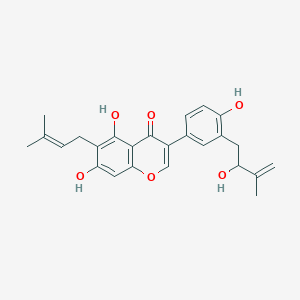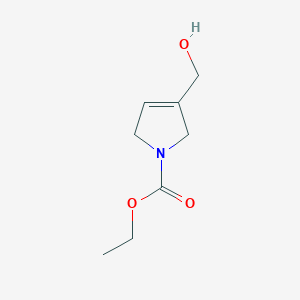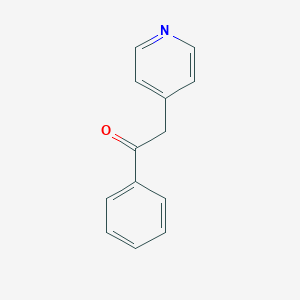
1-苯基-2-(吡啶-4-基)乙酮
概述
描述
1-Phenyl-2-(pyridin-4-yl)ethanone is a chemical compound with the CAS Number 1620-55-9 and a linear formula of C13H11NO . It has a molecular weight of 197.24 . The compound is also known by its IUPAC name, 1-phenyl-2-(4-pyridinyl)ethanone .
Molecular Structure Analysis
The InChI code for 1-Phenyl-2-(pyridin-4-yl)ethanone is 1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2 . This indicates the presence of a phenyl group attached to the second carbon of an ethanone group, with a pyridin-4-yl group also attached to the same carbon.Physical And Chemical Properties Analysis
1-Phenyl-2-(pyridin-4-yl)ethanone has a molecular weight of 197.24 . It has a density of 1.127 g/cm3 and a boiling point of 350.3ºC at 760 mmHg .科学研究应用
MCR-1 Inhibitors
1-Phenyl-2-(pyridin-4-yl)ethanone derivatives have been studied for their potential as MCR-1 inhibitors . MCR-1 is a protein encoded by the mcr-1 gene, which has been linked to resistance to polymyxins, a class of antibiotics considered to be the last line of defense against multidrug-resistant (MDR) gram-negative bacteria . The derivatives of 1-Phenyl-2-(pyridin-4-yl)ethanone have shown promising results in inhibiting the activity of the MCR-1 protein .
Antibiotic Resistance Research
The study of 1-Phenyl-2-(pyridin-4-yl)ethanone and its derivatives can provide valuable insights into the mechanisms of antibiotic resistance . This can help in the development of new strategies to overcome resistance and enhance the efficacy of existing antibiotics .
Development of New Drugs
1-Phenyl-2-(pyridin-4-yl)ethanone can be used as a starting material in the synthesis of new drugs . Its chemical structure allows for a wide range of modifications, making it a versatile compound in drug design and development .
Luminescent Materials
Compounds related to 1-Phenyl-2-(pyridin-4-yl)ethanone have been used in the development of highly luminescent materials . These materials can be used in various applications, including display technologies and optical sensors .
Pesticide Detection
Certain compounds derived from 1-Phenyl-2-(pyridin-4-yl)ethanone have shown potential in the detection of specific pesticides . This could be useful in monitoring and controlling pesticide use in agriculture .
Cancer Research
1-Phenyl-2-(pyridin-4-yl)ethanone and its derivatives have been studied for their cytotoxicity towards certain cancer cell lines . This research could potentially lead to the development of new anticancer drugs .
安全和危害
未来方向
While specific future directions for 1-Phenyl-2-(pyridin-4-yl)ethanone are not mentioned in the search results, similar compounds have been studied for their potential in drug discovery . The pyrrolidine ring, a similar structure, has been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
属性
IUPAC Name |
1-phenyl-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACULMSXMKICJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301813 | |
| Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-4-yl)ethanone | |
CAS RN |
1620-55-9 | |
| Record name | 1-Phenyl-2-(4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146504 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2-(4-PYRIDINYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


